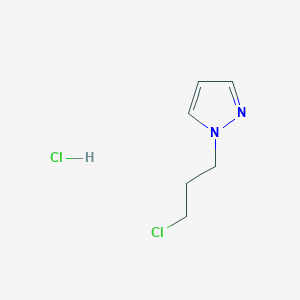

1-(3-Chloropropyl)-1H-pyrazole hydrochloride

Description

BenchChem offers high-quality 1-(3-Chloropropyl)-1H-pyrazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloropropyl)-1H-pyrazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-chloropropyl)pyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c7-3-1-5-9-6-2-4-8-9;/h2,4,6H,1,3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPITCVCAOUVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405939-73-3 | |

| Record name | 1-(3-Chloropropyl)-1H-pyrazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(3-Chloropropyl)-1H-pyrazole hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(3-Chloropropyl)-1H-pyrazole Hydrochloride

Executive Summary

1-(3-Chloropropyl)-1H-pyrazole hydrochloride is a valuable heterocyclic building block in modern medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive chloropropyl chain and a versatile pyrazole core, makes it an essential intermediate for synthesizing a wide range of more complex molecules, particularly active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the primary synthetic pathway for this compound, grounded in the principles of N-alkylation. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to elucidate the underlying chemical logic, address key synthetic challenges such as regioselectivity, and provide detailed, field-proven protocols for its preparation and purification. The methodologies described herein are designed to be self-validating, ensuring researchers can achieve high purity and yield with a thorough understanding of the process.

Introduction: The Pyrazole Scaffold and Its Significance

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] The pyrazole ring can act as a versatile pharmacophore, engaging in various interactions with biological targets, including hydrogen bonding and π-stacking. Consequently, pyrazole derivatives have found application as anti-inflammatory, anticancer, antibacterial, and antidepressant agents.[1][3]

The functionalization of the pyrazole nucleus, particularly through N-alkylation, is a fundamental strategy for modulating the pharmacological properties of these molecules.[4] The introduction of an alkyl chain, such as the 3-chloropropyl group, provides a reactive handle for subsequent synthetic transformations, enabling the construction of diverse molecular libraries for drug screening. 1-(3-Chloropropyl)-1H-pyrazole hydrochloride serves as a stable, crystalline, and readily handled form of this key synthetic intermediate.

Core Synthetic Strategy: Regioselective N-Alkylation of Pyrazole

The synthesis of 1-(3-Chloropropyl)-1H-pyrazole hydrochloride is fundamentally an N-alkylation reaction, followed by conversion to its hydrochloride salt. The primary challenge in the N-alkylation of an unsubstituted pyrazole is controlling the regioselectivity. Pyrazole is a tautomeric molecule, and alkylation can potentially occur at either of the two ring nitrogen atoms (N1 or N2), which have comparable reactivity.[5]

For an unsubstituted pyrazole ring, the two nitrogen atoms are equivalent, leading to a single N-alkylated product. However, for substituted pyrazoles, the reaction can yield a mixture of constitutional isomers.[6] The primary pathway for synthesizing the target compound involves the direct alkylation of pyrazole with a suitable 3-chloropropyl source.

The Alkylation Reaction

The core transformation involves the reaction of the pyrazole anion with an electrophilic alkylating agent. A common and effective choice for the alkylating agent is 1-bromo-3-chloropropane . The differential reactivity of the C-Br and C-Cl bonds (the C-Br bond being more labile and a better leaving group) allows for selective nucleophilic substitution at the bromine-bearing carbon, leaving the chloro group intact for future functionalization.

The overall reaction proceeds in two main stages:

-

Synthesis of the Free Base: Reaction of pyrazole with 1-bromo-3-chloropropane in the presence of a base to yield 1-(3-chloropropyl)-1H-pyrazole.

-

Salt Formation and Purification: Conversion of the oily free base into its crystalline hydrochloride salt, which facilitates purification and improves handling and stability.[7]

This synthetic approach is illustrated in the diagram below.

Figure 1: Overall synthetic pathway for 1-(3-Chloropropyl)-1H-pyrazole hydrochloride.

Mechanistic Insights and Rationale

A robust understanding of the reaction mechanism is critical for troubleshooting and optimization. The N-alkylation of pyrazole proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.

Causality Behind Experimental Choices

-

Choice of Base: A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to deprotonate the N-H of the pyrazole ring (pKa ≈ 14.5).[8] Sodium hydride is particularly effective as it results in the formation of the sodium pyrazolide salt and hydrogen gas, which bubbles out of the reaction, driving the equilibrium forward.

-

Choice of Solvent: The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. These solvents are capable of dissolving the ionic pyrazolide salt intermediate but do not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.

-

Reaction Temperature: The reaction is often initiated at a reduced temperature (e.g., 0 °C) during the deprotonation step with NaH to control the exothermic reaction and hydrogen evolution. The subsequent alkylation step is typically conducted at room temperature or with gentle heating to ensure a reasonable reaction rate.

-

Purification via Salt Formation: The final product is often purified by forming its hydrochloride salt. This is achieved by treating a solution of the crude free base with a source of anhydrous HCl, such as a solution of HCl in diethyl ether or isopropanol.[7] This process converts the often-oily free base into a solid crystalline salt, which can be easily isolated and purified by filtration and recrystallization. This method is highly effective for removing non-basic impurities.[7]

Figure 2: Mechanism of pyrazole N-alkylation.

Detailed Experimental Protocols

The following protocols represent a validated, two-step procedure for the synthesis and purification of the target compound.

Part A: Synthesis of 1-(3-Chloropropyl)-1H-pyrazole (Free Base)

Materials:

-

Pyrazole

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

1-Bromo-3-chloropropane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), charge a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer with a 60% dispersion of sodium hydride (1.05 eq.) in mineral oil.

-

Wash the NaH dispersion with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula.

-

Add anhydrous DMF to the flask to create a slurry. Cool the mixture to 0 °C using an ice bath.

-

Dissolve pyrazole (1.0 eq.) in anhydrous DMF and add it dropwise to the NaH slurry via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous hydrogen gas evolution will be observed.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases, indicating complete formation of the sodium pyrazolide salt.

-

Cool the reaction mixture back to 0 °C. Add 1-bromo-3-chloropropane (1.1 eq.) dropwise, maintaining the internal temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the pyrazole starting material is consumed.

-

Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Combine the organic layers and wash sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(3-chloropropyl)-1H-pyrazole as an oil. The crude product can be purified by column chromatography or taken directly to the salt formation step.

Part B: Preparation and Purification of Hydrochloride Salt

Materials:

-

Crude 1-(3-Chloropropyl)-1H-pyrazole

-

Anhydrous diethyl ether

-

Anhydrous HCl solution (e.g., 2.0 M in diethyl ether)

-

Hexanes

Procedure:

-

Dissolve the crude 1-(3-chloropropyl)-1H-pyrazole oil from Part A in a minimum amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of anhydrous HCl in diethyl ether (1.1 eq.) dropwise with stirring.

-

A white precipitate of the hydrochloride salt should form immediately.

-

Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold anhydrous diethyl ether and then with cold hexanes to remove any non-polar impurities.

-

Dry the product under vacuum to yield 1-(3-chloropropyl)-1H-pyrazole hydrochloride as a white to off-white crystalline solid. The product can be further purified by recrystallization if necessary.

Figure 3: Step-by-step experimental workflow for synthesis and purification.

Data Summary and Characterization

The identity and purity of the final product must be confirmed through rigorous analytical characterization.

| Parameter | Method | Expected Outcome |

| Appearance | Visual | White to off-white crystalline solid |

| Structure | ¹H NMR, ¹³C NMR | Peaks corresponding to the pyrazole ring protons and the chloropropyl chain protons with appropriate chemical shifts, integrations, and coupling patterns.[9][10] |

| Purity | HPLC, Elemental Analysis | >98% purity. Elemental analysis (C, H, N, Cl) results should be within ±0.4% of theoretical values. |

| Identity Confirmation | Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of the free base [M+H]⁺. |

| Functional Groups | FT-IR Spectroscopy | Characteristic peaks for C-H, C=N, C-N, and C-Cl bonds. |

Conclusion

The synthesis of 1-(3-Chloropropyl)-1H-pyrazole hydrochloride is a robust and reproducible process centered on the regioselective N-alkylation of pyrazole. By understanding the SN2 mechanism and making informed choices regarding reagents and conditions, researchers can effectively control the reaction. The conversion to a crystalline hydrochloride salt provides a significant advantage for purification and handling, ensuring the availability of a high-purity intermediate crucial for downstream applications in pharmaceutical and chemical research. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this important molecular building block.

References

-

Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Wiley Online Library. Retrieved from [Link]

-

Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). ResearchGate. Retrieved from [Link]

-

REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. (2008). Organic Syntheses, 85, 179. Retrieved from [Link]

- N-alkylation method of pyrazole. (1996). Google Patents.

-

Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2018). Molecules, 23(7), 1599. Retrieved from [Link]

-

Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. (2020). Asian Journal of Pharmaceutical and Clinical Research, 13(10), 83-88. Retrieved from [Link]

- Synthesis method of 1-(3-chloro-2-pyridyl)-1H-pyrazole-5-formate. (2013). Google Patents.

-

Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021). Journal of Pharmaceutical Research International, 33(57B), 211-223. Retrieved from [Link]

-

Synthesis and characterization of some novel 1,3-diaryl pyrazole bearing 2-oxopyridine-3,5-dicarbonitrile derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of Novel 1,3-indanedione Pyrazole Derivatives as Potential Antimicrobial, Antioxidant Agents. (2024). Impending Inquisitions in Humanities and Sciences. Retrieved from [Link]

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [No Source Provided].

-

Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (2016). Der Pharma Chemica, 8(1), 405-412. Retrieved from [Link]

- Method for purifying pyrazoles. (2011). Google Patents.

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). [No Source Provided]. Retrieved from [Link]

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2018). Molecules, 23(5), 1083. Retrieved from [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(6), 1693. Retrieved from [Link]

- Purification method of 3-bromo-1-(3-chloropyridine-2-yl)-1H-pyrazole-5-ethyl formate. (2022). Google Patents.

-

Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). Pharmaceutics, 14(4), 802. Retrieved from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block. (2018). Molecules, 23(10), 2465. Retrieved from [Link]

- Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. (2020). Google Patents.

- Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole. (2016). Google Patents.

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. greenpharmacy.info [greenpharmacy.info]

- 10. rsc.org [rsc.org]

Spectroscopic Characterization of 1-(3-Chloropropyl)-1H-pyrazole Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(3-Chloropropyl)-1H-pyrazole hydrochloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Introduction

1-(3-Chloropropyl)-1H-pyrazole hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in numerous therapeutic agents. A thorough understanding of its chemical structure is paramount for ensuring the identity, purity, and quality of this intermediate in drug discovery and development pipelines. Spectroscopic methods provide the necessary tools for this rigorous characterization. This guide explains the causality behind the experimental choices for acquiring and interpreting NMR, IR, and Mass spectra of the title compound, ensuring a self-validating system of protocols and data analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(3-Chloropropyl)-1H-pyrazole hydrochloride, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of a deuterated solvent is critical for NMR analysis. For a hydrochloride salt, which is typically more polar and may have exchangeable protons, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its high polarity ensures dissolution, and the N-H proton of the pyrazolium ion, as well as any water present, will be observable. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm. A standard 5 mm NMR tube is sufficient for the analysis of 5-10 mg of the sample.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10 mg of 1-(3-Chloropropyl)-1H-pyrazole hydrochloride and dissolve it in 0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer: Filter the solution through a small plug of glass wool into a 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

-

The spectral width should be set to encompass a range from -1 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024) is typically required due to the low natural abundance of the ¹³C isotope.

-

The spectral width should be set from 0 to 200 ppm.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) followed by a Fourier transform. Phase and baseline correct the spectra.

Data Presentation: Predicted NMR Data

Table 1: Predicted ¹H and ¹³C NMR Data for 1-(3-Chloropropyl)-1H-pyrazole hydrochloride in DMSO-d₆

| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (ppm) |

| H-3 (pyrazole) | ~8.0 | d | 1H | ~139.0 |

| H-4 (pyrazole) | ~6.4 | t | 1H | ~106.0 |

| H-5 (pyrazole) | ~7.6 | d | 1H | ~130.0 |

| N-CH₂ | ~4.3 | t | 2H | ~48.0 |

| CH₂-CH₂-Cl | ~2.3 | m | 2H | ~32.0 |

| CH₂-Cl | ~3.7 | t | 2H | ~42.0 |

| N-H (pyrazolium) | ~10-12 | br s | 1H | - |

d = doublet, t = triplet, m = multiplet, br s = broad singlet

Trustworthiness: Interpretation of the NMR Spectra

The predicted ¹H NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the chloropropyl chain.

-

Pyrazole Ring Protons: The three protons on the pyrazole ring will appear in the aromatic region (downfield). H-3 and H-5 will be doublets due to coupling with H-4, while H-4 will be a triplet due to coupling with both H-3 and H-5. The downfield shift is attributed to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atoms. The presence of the hydrochloride will likely result in a broad singlet for the N-H proton at a very downfield chemical shift.

-

Chloropropyl Chain Protons: The methylene group attached to the pyrazole nitrogen (N-CH₂) will be a triplet, shifted downfield due to the inductive effect of the nitrogen. The methylene group adjacent to the chlorine (CH₂-Cl) will also be a triplet and will be the most downfield of the aliphatic protons due to the strong electron-withdrawing effect of the chlorine atom. The central methylene group (CH₂-CH₂-Cl) will appear as a multiplet due to coupling with the other two methylene groups.

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule, with their chemical shifts reflecting their electronic environments.

Visualization: NMR Workflow

Caption: Workflow for NMR analysis of 1-(3-Chloropropyl)-1H-pyrazole hydrochloride.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Rationale for IR Sample Preparation

For a solid sample like 1-(3-Chloropropyl)-1H-pyrazole hydrochloride, the potassium bromide (KBr) pellet method is a robust and widely used technique. This involves grinding the sample with dry KBr powder and pressing it into a thin, transparent pellet. This method minimizes scattering of the IR beam and avoids interference from solvent peaks.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Grind a small amount (1-2 mg) of 1-(3-Chloropropyl)-1H-pyrazole hydrochloride with approximately 200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Data Presentation: Predicted IR Absorption Bands

Table 2: Predicted Characteristic IR Absorption Bands for 1-(3-Chloropropyl)-1H-pyrazole hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (pyrazole ring) |

| ~2950-2850 | Medium | C-H stretching (aliphatic) |

| ~2700-2400 | Broad, Strong | N-H stretching (pyrazolium ion) |

| ~1600-1450 | Medium | C=C and C=N stretching (pyrazole ring) |

| ~1450-1350 | Medium | C-H bending (aliphatic) |

| ~750-650 | Strong | C-Cl stretching |

Trustworthiness: Interpretation of the IR Spectrum

The IR spectrum of 1-(3-Chloropropyl)-1H-pyrazole hydrochloride is expected to exhibit several characteristic absorption bands:

-

N-H Stretch: A very broad and strong absorption in the 2700-2400 cm⁻¹ region is indicative of the N-H stretch of the pyrazolium hydrochloride salt.

-

C-H Stretches: Aromatic C-H stretching vibrations of the pyrazole ring are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the chloropropyl group will be observed just below 3000 cm⁻¹.

-

Ring Vibrations: The C=C and C=N stretching vibrations of the pyrazole ring will give rise to a series of medium intensity bands in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: A strong absorption band in the fingerprint region, typically around 750-650 cm⁻¹, is characteristic of the C-Cl stretching vibration.

Visualization: IR Spectroscopy Logic

Caption: Relationship between molecular structure and the resulting IR spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

Expertise & Experience: Choosing the Right Ionization Technique

Electrospray ionization (ESI) is the preferred method for a polar and potentially thermally labile compound like 1-(3-Chloropropyl)-1H-pyrazole hydrochloride. ESI is a soft ionization technique that typically results in a prominent protonated molecular ion ([M+H]⁺), which directly provides the molecular weight of the free base.

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.

-

LC Method: Inject a small volume (e.g., 5 µL) of the sample solution. A short C18 column can be used with a simple isocratic or gradient elution.

-

MS Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Tandem MS (MS/MS): To obtain fragmentation information, perform a product ion scan on the protonated molecular ion.

Data Presentation: Predicted Mass Spectrometry Data

Table 3: Predicted m/z Values for Major Ions of 1-(3-Chloropropyl)-1H-pyrazole

| m/z | Proposed Fragment | Notes |

| 145/147 | [M+H]⁺ | Molecular ion of the free base (isotopic pattern for one Cl) |

| 109 | [M+H - HCl]⁺ | Loss of HCl |

| 68 | [C₃H₄N₂]⁺ | Pyrazole ring |

| 41 | [C₃H₅]⁺ | Propyl fragment |

Trustworthiness: Interpretation of the Mass Spectrum

The ESI mass spectrum is expected to show a protonated molecular ion [M+H]⁺ at m/z 145, with an isotopic peak at m/z 147 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

The fragmentation pattern obtained from MS/MS analysis can provide further structural confirmation. Key expected fragmentations include:

-

Loss of HCl: A common fragmentation pathway for alkyl chlorides is the loss of a neutral HCl molecule, which would result in a fragment ion at m/z 109.

-

Cleavage of the Propyl Chain: Cleavage of the C-N bond connecting the propyl chain to the pyrazole ring can lead to the formation of a pyrazole fragment (m/z 68) and a chloropropyl fragment.

-

Further Fragmentation of the Propyl Chain: The chloropropyl fragment can undergo further fragmentation, leading to smaller aliphatic ions.

Visualization: Mass Spectrometry Fragmentation Pathway

Caption: A plausible fragmentation pathway for 1-(3-Chloropropyl)-1H-pyrazole.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and Mass Spectrometry provides a robust and self-validating framework for the structural confirmation of 1-(3-Chloropropyl)-1H-pyrazole hydrochloride. The detailed interpretation of the spectral data, grounded in the fundamental principles of each technique, ensures the unambiguous identification and characterization of this important pharmaceutical intermediate. The protocols and data presented in this guide serve as a valuable resource for scientists and researchers in the field of drug development.

Mechanisms of Action for Pyrazole-Based Compounds in Biological Systems

An In-Depth Technical Guide to the

Introduction: The Pyrazole as a Privileged Scaffold

The pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have established it as a "privileged scaffold"—a molecular framework that is capable of binding to a wide range of biological targets with high affinity.[1][2] The presence of the pyrazole moiety in numerous FDA-approved drugs, from anti-inflammatory agents to cutting-edge cancer therapies, underscores its profound impact on drug discovery.[1][3][4][5]

This guide provides an in-depth exploration of the core mechanisms through which pyrazole-based compounds exert their biological effects. We will dissect their interactions with key target classes, elucidate the downstream cellular consequences, and provide validated experimental protocols for characterizing these mechanisms in a research and development setting. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital chemical class.

Chapter 1: Enzyme Inhibition: A Dominant Mechanism of Action

A primary mechanism by which pyrazole compounds function is through the direct inhibition of enzymes. The pyrazole ring itself can serve as a bioisostere for other aromatic systems, improving properties like lipophilicity and solubility, while also positioning key functional groups for optimal interaction within an enzyme's active site.[4]

1.1 Selective Inhibition of Cyclooxygenase-2 (COX-2)

The most well-known example of pyrazole-based enzyme inhibition is the selective targeting of cyclooxygenase-2 (COX-2).[5] COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6][7] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[8]

Mechanism: Diaryl-substituted pyrazole compounds, such as Celecoxib, are designed to selectively fit into the larger, more flexible active site of the COX-2 enzyme.[8][9] Celecoxib's polar sulfonamide side chain binds to a hydrophilic pocket near the active COX-2 binding site, an interaction that is not possible in the more constricted COX-1 active site.[9][10] This selective inhibition blocks the synthesis of pro-inflammatory prostaglandins without disrupting the gastroprotective functions of COX-1, thereby reducing the gastrointestinal side effects common to non-selective NSAIDs.[8]

References

- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. news-medical.net [news-medical.net]

- 7. ClinPGx [clinpgx.org]

- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 9. Celecoxib - Wikipedia [en.wikipedia.org]

- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Chloropropyl Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth framework for the safe handling and management of chloropropyl pyrazole compounds in a research and development setting. Moving beyond a simple checklist of precautions, this document elucidates the rationale behind each safety measure, grounding them in the inherent chemical properties of this compound class. By fostering a deeper understanding of the "why," we empower researchers to not only follow protocols but to cultivate a proactive safety culture built on scientific principles.

Understanding the Hazard Profile of Chloropropyl Pyrazole Compounds

Chloropropyl pyrazole compounds, while valuable intermediates in pharmaceutical synthesis, possess a distinct hazard profile that necessitates rigorous safety protocols.[1] The primary concerns stem from their potential to cause skin, eye, and respiratory irritation.[1][2] The presence of the halogenated alkyl chain and the pyrazole ring system contributes to their reactivity and biological activity, which in turn dictates their toxicological properties.

Key Hazard Considerations:

-

Dermal, Ocular, and Respiratory Irritation: Direct contact can lead to significant irritation.[1][2] The lipophilic nature of the chloropropyl group can facilitate absorption through the skin, potentially leading to localized inflammation characterized by itching, scaling, redness, or blistering.[1] Ocular exposure can result in redness, pain, and severe eye damage.[1] Inhalation of dust or vapors may irritate the respiratory system.[1]

-

Potential for Systemic Effects: While acute toxicity data for many specific chloropropyl pyrazole derivatives is not extensively published, the general toxicological profile of pyrazoles and halogenated organic compounds warrants a cautious approach.[3] Some pyrazole derivatives have been shown to cause organ damage with prolonged or repeated exposure.

-

Reactivity: While generally stable under standard laboratory conditions, the potential for reactivity with strong oxidizing agents or acids should not be overlooked.[3][4]

Table 1: GHS Hazard Identification for a Representative Chloropropyl Pyrazole Compound

| Hazard Class | Hazard Category | Hazard Statement | Pictogram |

| Skin Irritation | 2 | H315: Causes skin irritation[1] | |

| Eye Irritation | 2A | H319: Causes serious eye irritation[1] | |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1] |

The Core of Safety: A Multi-Layered Approach to Exposure Control

A robust safety strategy for handling chloropropyl pyrazole compounds is built upon the hierarchy of controls, prioritizing engineering and administrative controls before relying on personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to physically isolate the researcher from the hazardous compound.

-

Chemical Fume Hood: All handling of chloropropyl pyrazole compounds, particularly when dealing with powders or volatile solutions, must be conducted in a certified chemical fume hood.[5] This ensures that any dust or vapors are effectively captured and exhausted, preventing inhalation.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[1][5]

Administrative Controls: Standard Operating Procedures and Safe Work Practices

Administrative controls are the established procedures and policies that minimize exposure risk.

-

Designated Work Areas: Clearly demarcate areas where chloropropyl pyrazole compounds are handled and stored.

-

Hygiene Practices: Rigorous personal hygiene is paramount. Wash hands thoroughly with soap and water after handling these compounds and before leaving the laboratory.[1][6] Do not eat, drink, or smoke in the laboratory.[6]

-

Waste Management: Dispose of all waste contaminated with chloropropyl pyrazole compounds as hazardous chemical waste in accordance with local, state, and federal regulations.[7][8][9]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential for protecting against accidental exposure. The selection of appropriate PPE is a critical decision-making process.

Diagram 1: PPE Selection Workflow for Chloropropyl Pyrazole Compounds

Caption: PPE selection is a systematic process based on task-specific hazard assessment.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields.[10][11] | Protects against accidental splashes of liquids or airborne particles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[10][12] Laboratory coat.[10] Closed-toe shoes. | Prevents direct skin contact with the compound. Provides a barrier against spills. Protects feet from spills. |

| Respiratory Protection | Not typically required when handled in a chemical fume hood.[10] | A properly functioning fume hood provides adequate respiratory protection. |

Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following protocols are designed to be self-validating systems, incorporating safety checks at each critical step.

Protocol for Weighing Solid Chloropropyl Pyrazole Compounds

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don the required PPE: laboratory coat, safety glasses, and chemical-resistant gloves.

-

Place a weigh boat on the analytical balance inside the fume hood. Tare the balance.

-

-

Handling:

-

Carefully transfer the desired amount of the solid compound from the stock container to the weigh boat using a clean spatula.

-

Avoid generating dust. If dust is observed, pause and allow the fume hood to clear it.

-

Securely close the stock container immediately after use.

-

-

Cleanup:

-

Clean any minor spills within the fume hood using a damp cloth or paper towel, which should then be disposed of as hazardous waste.

-

Wipe down the spatula and the balance with a damp cloth.

-

Remove gloves and wash hands thoroughly.

-

Protocol for Preparing a Solution of a Chloropropyl Pyrazole Compound

-

Preparation:

-

Perform all steps within a chemical fume hood.

-

Assemble all necessary glassware and ensure it is clean and dry.

-

Don appropriate PPE, including chemical splash goggles for handling liquids.

-

-

Dissolution:

-

Add the solvent to the reaction vessel first.

-

Slowly add the weighed chloropropyl pyrazole compound to the solvent while stirring.

-

Be mindful of any potential exothermic reactions.

-

-

Storage and Labeling:

-

Transfer the solution to a clearly labeled container with the compound name, concentration, solvent, date, and your initials.

-

Store the solution in a designated, well-ventilated area away from incompatible materials.[7]

-

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Diagram 2: Emergency Response Flowchart for Chloropropyl Pyrazole Exposure

Sources

- 1. aksci.com [aksci.com]

- 2. aaronchem.com [aaronchem.com]

- 3. bio.vu.nl [bio.vu.nl]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. hazmatschool.com [hazmatschool.com]

- 11. sams-solutions.com [sams-solutions.com]

- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

Theoretical Modeling of 1-(3-Chloropropyl)-1H-pyrazole Hydrochloride Reactivity: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the theoretical modeling of the reactivity of 1-(3-chloropropyl)-1H-pyrazole hydrochloride, a molecule of significant interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of computational chemistry and drug discovery. We will delve into the nuanced interplay of factors governing the molecule's reactivity, including the protonation state of the pyrazole ring, tautomerism, and the electrophilic nature of the chloropropyl chain. This document outlines a robust computational methodology, primarily leveraging Density Functional Theory (DFT), to predict and rationalize the kinetic and thermodynamic parameters of its key reactions. By integrating theoretical principles with practical computational protocols, this guide aims to empower researchers to anticipate the chemical behavior of this versatile scaffold, thereby accelerating the design and synthesis of novel therapeutic agents.

Introduction: The Dual Nature of a Promising Scaffold

1-(3-Chloropropyl)-1H-pyrazole hydrochloride is a bifunctional molecule presenting a unique reactivity profile. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can exhibit nucleophilic character, while the terminal chlorine on the propyl chain serves as an electrophilic center, susceptible to nucleophilic substitution.[1][2] The hydrochloride salt form introduces an additional layer of complexity, as the protonation state of the pyrazole ring profoundly influences its nucleophilicity and overall reactivity.[3][4]

Understanding the delicate balance between these competing reactive sites is paramount for predicting the outcomes of chemical transformations and for the rational design of synthetic pathways. This guide will provide the theoretical and practical foundation to model this reactivity with a high degree of confidence.

Theoretical Framework: A Multi-faceted Approach to Reactivity Prediction

The reactivity of 1-(3-chloropropyl)-1H-pyrazole hydrochloride is governed by a confluence of electronic and structural factors. A comprehensive theoretical model must therefore account for:

-

Protonation State and pKa Prediction: The hydrochloride salt implies that the pyrazole ring is likely protonated, forming a pyrazolium cation. However, the exact equilibrium between the protonated and neutral forms is pH-dependent and crucial for determining the nucleophilicity of the pyrazole nitrogen atoms. Computational pKa prediction, utilizing DFT in conjunction with a suitable solvation model, is the first critical step in assessing the predominant species in a given reaction medium.[5][6][7]

-

Tautomerism: Even in its neutral form, 1-(3-chloropropyl)-1H-pyrazole can exist as different tautomers, with the proton residing on either of the two nitrogen atoms. The relative stability of these tautomers, influenced by the substituent on the nitrogen, can be accurately predicted using DFT calculations.[3][8][9] This is vital as the position of the proton dictates which nitrogen atom is available for nucleophilic attack.

-

Nucleophilic Reactivity of the Pyrazole Ring: The lone pair of electrons on the unprotonated nitrogen atom of the pyrazole ring makes it a potential nucleophile. The nucleophilicity can be quantified by calculating various reactivity descriptors derived from DFT, such as Fukui functions and condensed-to-atom electrophilicity indices.[10]

-

Electrophilic Reactivity of the Chloropropyl Chain: The carbon atom bonded to the chlorine is an electrophilic center. The primary mechanism of reaction at this site is expected to be a bimolecular nucleophilic substitution (SN2) reaction.[11][12] The activation barrier for this process can be modeled by locating the transition state structure using DFT.

-

Intramolecular Reactivity: The presence of both a nucleophilic center (the pyrazole ring) and an electrophilic center (the chloropropyl chain) within the same molecule opens the possibility of intramolecular reactions, such as cyclization.[11][12] Modeling these pathways is essential for a complete reactivity profile.

Computational Methodology: A Practical Workflow

This section outlines a step-by-step workflow for the theoretical modeling of the reactivity of 1-(3-chloropropyl)-1H-pyrazole hydrochloride.

Software and Theoretical Level

For all DFT calculations, a widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offers a good balance of accuracy and computational cost for the systems under study.[11][13] A Pople-style basis set, such as 6-311+G(d,p), which includes diffuse functions and polarization functions, is recommended for accurate description of both the electronic structure and non-covalent interactions.[10]

Step-by-Step Protocol

Step 1: Geometry Optimization and Frequency Analysis

-

Build the 3D structures of all relevant species: the neutral 1-(3-chloropropyl)-1H-pyrazole (both tautomers), the protonated pyrazolium form, nucleophiles, and expected products.

-

Perform geometry optimization in the gas phase and in the desired solvent using a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[14]

-

Following optimization, perform a frequency calculation to confirm that the structures correspond to true minima on the potential energy surface (no imaginary frequencies). The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Step 2: pKa Prediction

-

To estimate the pKa of the pyrazolium cation, a thermodynamic cycle is employed. This involves calculating the Gibbs free energy of the protonated pyrazole, the neutral pyrazole, and a proton in the gas phase and in solution.

-

The pKa can then be calculated using the following equation: pKa = (ΔG°solv) / (2.303 * R * T) where ΔG°solv is the standard Gibbs free energy of deprotonation in solution, R is the gas constant, and T is the temperature.

Step 3: Modeling Reaction Pathways

-

Locating Transition States (TS): For each proposed reaction (e.g., intermolecular SN2 attack by a nucleophile, intramolecular cyclization), a transition state search must be performed. This can be initiated using a guess structure for the TS, which can be generated using methods like the synchronous transit-guided quasi-Newton (STQN) method or by manually building a structure that is intermediate between the reactants and products.

-

Confirming the Transition State: A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located TS connects the desired reactants and products, an IRC calculation should be performed. This involves following the reaction path downhill from the TS in both the forward and reverse directions.

Step 4: Calculating Reaction Energetics

-

With the optimized structures of reactants, products, and transition states, the activation energy (ΔG‡) and the reaction free energy (ΔGrxn) can be calculated as follows: ΔG‡ = GTS - GReactants ΔGrxn = GProducts - GReactants where G is the Gibbs free energy in solution.

Data Presentation and Visualization

Tabulated Energetic Data

| Species/Transition State | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

| Neutral Pyrazole (Tautomer 1) | |||

| Neutral Pyrazole (Tautomer 2) | |||

| Pyrazolium Cation | |||

| Nucleophile | |||

| Reactant Complex | 0.0 | ||

| Transition State (Intermolecular) | ΔG‡inter | ||

| Product (Intermolecular) | ΔGrxn, inter | ||

| Transition State (Intramolecular) | ΔG‡intra | ||

| Product (Intramolecular) | ΔGrxn, intra |

Caption: Summary of calculated electronic and Gibbs free energies for key species and transition states in the reactivity modeling of 1-(3-chloropropyl)-1H-pyrazole hydrochloride. All relative energies are calculated with respect to the reactant complex.

Visualizing Reaction Pathways

Caption: A generalized reaction coordinate diagram illustrating the competing intermolecular and intramolecular reaction pathways available to 1-(3-chloropropyl)-1H-pyrazole hydrochloride.

Experimental Protocols: Grounding Theory in Practice

While this guide focuses on theoretical modeling, the ultimate validation of any computational model lies in its ability to predict experimental outcomes. The following outlines a general experimental protocol for studying the reactivity of 1-(3-chloropropyl)-1H-pyrazole hydrochloride.

General Procedure for Nucleophilic Substitution

-

To a solution of 1-(3-chloropropyl)-1H-pyrazole hydrochloride (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF), add the desired nucleophile (1.1 - 2.0 eq).

-

If the reaction is to be performed with the neutral pyrazole, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) should be added to deprotonate the pyrazolium salt.

-

The reaction mixture is stirred at a specific temperature (e.g., room temperature, 50 °C, 80 °C) and monitored by an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.

-

The structure of the product is confirmed by spectroscopic methods (1H NMR, 13C NMR, HRMS).

Conclusion: A Predictive Tool for Drug Discovery

The theoretical modeling of 1-(3-chloropropyl)-1H-pyrazole hydrochloride reactivity provides a powerful, cost-effective, and insightful approach to understanding and predicting its chemical behavior. By employing the computational methodologies outlined in this guide, researchers can elucidate reaction mechanisms, predict product distributions, and rationalize the effects of reaction conditions. This predictive capability is invaluable in the context of drug discovery, where the efficient synthesis of novel analogs is a critical bottleneck. The integration of theoretical modeling into the drug development pipeline can significantly accelerate the design-synthesis-testing cycle, ultimately leading to the faster identification of promising new therapeutic agents.

References

-

Columbia University. (2021, December 1). New Computational Approach Predicts Chemical Reactions at High Temperatures. Columbia Engineering. [Link]

-

El-Faham, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2641. [Link]

-

Guedes, R. C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 22. [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

Matos, J., et al. (2021). Theoretical and experimental investigation of a pyrazole derivative- solvation effects, reactivity analysis and MD simulations. Journal of Molecular Liquids, 335, 116223. [Link]

-

Ribeiro, A. J. M., et al. (2019). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Chemical Information and Modeling, 59(11), 4774-4784. [Link]

-

Solubility of Things. (n.d.). Examples of Temperature Effects in Real Chemical Reactions. [Link]

-

Capurso, M., et al. (2019). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. Proceedings, 41(1), 81. [Link]

-

Kumar, R., & Singh, P. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 59-69. [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

-

Yoshida, T., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Journal, 4(4), 849-866. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]

-

Intramolecular Gold-Catalyzed and NaH-Supported Cyclization Reactions of N-Propargyl Indole Derivatives with Pyrazole and Pyrrole Rings: Synthesis of Pyrazolodiazepinoindole, Pyrazolopyrazinoindole, and Pyrrolopyrazinoindole. (2015). The Journal of Organic Chemistry, 80(24), 12245–12258. [Link]

-

Bengel, L., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5560. [Link]

-

How Does Temperature Affect The Rate Of A Reaction? (2023, March 15). Precise Temperature. [Link]

-

Estrin, D. A. (1996). Solvent effects in DFT calculations. OSTI.GOV. [Link]

-

Density functional theory methods applied to homogeneous and heterogeneous catalysis: a short review and a practical user guide. (2024, February 7). Royal Society of Chemistry. [Link]

-

Solvent effects in DFT calculations. (1996). INIS-IAEA. [Link]

-

LibreTexts. (2023, July 12). 14.9: The Effect of Temperature on Reaction Rates. Chemistry LibreTexts. [Link]

-

Computational Strategies for Entropy Modeling in Chemical Processes. (n.d.). ChemRxiv. [Link]

-

On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. (2022, December 1). MDPI. [Link]

-

Omer, H. M., & Liu, P. (2017). Computational Study of Ni-Catalyzed C-H Functionalization: Factors That Control the Competition of Oxidative Addition and Radical Pathways. Journal of the American Chemical Society, 139(29), 9909–9920. [Link]

-

Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (n.d.). Arabian Journal of Chemistry. [Link]

-

Kumar, V., et al. (2011). Chemical reactivity analysis of some alkylating drug molecules – A density functional theory approach. Computational and Theoretical Chemistry, 968(1-3), 18-25. [Link]

Sources

- 1. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 2. Computational Study of Ni-Catalyzed C-H Functionalization: Factors That Control the Competition of Oxidative Addition and Radical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 6. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. reddit.com [reddit.com]

- 11. mdpi.com [mdpi.com]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. Density functional theory methods applied to homogeneous and heterogeneous catalysis: a short review and a practical user guide - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00266K [pubs.rsc.org]

- 14. Solvent effects in DFT calculations (Conference) | OSTI.GOV [osti.gov]

Methodological & Application

use of 1-(3-Chloropropyl)-1H-pyrazole hydrochloride in organic synthesis

An In-Depth Guide to the Synthetic Utility of 1-(3-Chloropropyl)-1H-pyrazole Hydrochloride

Introduction: A Versatile Building Block for Medicinal Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence in marketed drugs, such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant, underscores its importance as a "privileged scaffold."[1][3] Pyrazole-containing compounds exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The synthetic utility of pyrazole derivatives is therefore of paramount interest to researchers in drug discovery and development.

1-(3-Chloropropyl)-1H-pyrazole hydrochloride is a valuable bifunctional reagent that serves as a key building block for introducing the pyrazole moiety into larger, more complex molecules. It features a stable pyrazole ring and a reactive 3-chloropropyl side chain. This chloropropyl group acts as a versatile electrophilic handle, enabling facile connection to a wide range of nucleophiles through alkylation reactions. The hydrochloride salt form enhances the compound's stability and simplifies handling. This guide provides a detailed exploration of its primary application in N-alkylation reactions, complete with mechanistic insights and actionable laboratory protocols.

Core Application: N-Alkylation via Nucleophilic Substitution

The principal application of 1-(3-Chloropropyl)-1H-pyrazole hydrochloride is the introduction of a propyl-pyrazole substituent onto nucleophilic substrates, most commonly amines, amides, and other heterocycles. This transformation proceeds via a classical bimolecular nucleophilic substitution (S_N2) mechanism.

Causality of Experimental Design: The reaction requires a base to neutralize the hydrochloride salt and deprotonate the pyrazole nitrogen of the reagent itself, as well as to deprotonate the nucleophilic partner, thereby increasing its nucleophilicity. The choice of base and solvent is critical for achieving high yields and minimizing side reactions. Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are typically employed as they effectively solvate the cationic species involved without interfering with the nucleophile.[5]

Visualizing the General Workflow

The following diagram outlines the typical experimental sequence for an N-alkylation reaction using 1-(3-Chloropropyl)-1H-pyrazole.

Caption: General experimental workflow for base-mediated N-alkylation.

Detailed Application Protocol: N-Alkylation of a Secondary Amine

This protocol provides a representative method for the N-alkylation of a generic secondary amine with 1-(3-Chloropropyl)-1H-pyrazole hydrochloride. This procedure can be adapted for other nucleophiles with minor modifications.

Materials and Reagents:

-

1-(3-Chloropropyl)-1H-pyrazole hydrochloride (1.0 eq)

-

Secondary Amine (e.g., Morpholine) (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add the secondary amine (1.1 eq) and 1-(3-Chloropropyl)-1H-pyrazole hydrochloride (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the reagents, typically to a concentration of 0.2-0.5 M with respect to the limiting reagent.

-

Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the stirred solution in one portion. The use of a slight excess of a solid base is common in these alkylations.[6]

-

Reaction: Heat the reaction mixture to 60-80 °C using an oil bath.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes residual DMF and inorganic salts.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mechanistic Insight: The S_N2 Pathway

The N-alkylation reaction proceeds through a well-established S_N2 mechanism. The base first deprotonates the nucleophile (the amine), generating a more potent nucleophilic species. This nucleophile then attacks the primary carbon atom of the chloropropyl chain, which is electron-deficient due to the inductive effect of the adjacent chlorine atom. The reaction occurs in a single, concerted step where the nucleophile forms a new bond to the carbon as the chloride leaving group departs.

Caption: The concerted S_N2 mechanism for N-alkylation.

Quantitative Data & Reagent Properties

For effective experimental planning, key physical and chemical properties of the starting material are summarized below.

| Property | Value | Source |

| Chemical Formula | C₆H₁₀Cl₂N₂ | [7] |

| Molecular Weight | 181.06 g/mol | [7] |

| Monoisotopic Mass | 180.0221 g/mol | [8] |

| CAS Number | 864067-12-5 | [8] |

| Appearance | White to off-white solid | Vendor Data |

Typical N-Alkylation Reaction Parameters:

| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Secondary Amine | K₂CO₃, Cs₂CO₃ | DMF, MeCN | 60 - 80 | 75 - 95 |

| Primary Amine | K₂CO₃, Et₃N | DMF, EtOH | 50 - 70 | 70 - 90 |

| Phenol | NaH, K₂CO₃ | DMF, DMSO | 25 - 60 | 65 - 85 |

| Thiol | NaH, NaOEt | THF, EtOH | 0 - 25 | 80 - 98 |

Safety, Handling, and Troubleshooting

Safety and Handling: 1-(3-Chloropropyl)-1H-pyrazole hydrochloride is an alkylating agent and should be handled with care.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of chemical waste in accordance with local and institutional regulations.

Troubleshooting Common Issues:

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive base; insufficient heating; poor quality solvent/reagents. | Use freshly dried base (e.g., K₂CO₃); ensure reaction reaches target temperature; use anhydrous solvents. |

| Incomplete Reaction | Insufficient reaction time; steric hindrance from bulky nucleophile. | Extend reaction time; increase reaction temperature; consider a stronger base/more polar solvent (e.g., NaH in DMSO). |

| Formation of Side Products | Over-alkylation (for primary amines); elimination reaction. | Use a slight excess of the amine; maintain moderate reaction temperatures to disfavor elimination. |

References

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Kumar, H., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. ResearchGate. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]

-

Kumar, H. (2022). An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. SciSpace. [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI. [Link]

-

Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2014). ResearchGate. [Link]

-

Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Wiley Online Library. [Link]

-

Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ResearchGate. [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2018). Beilstein Journals. [Link]

-

5-BENZO[9][10]DIOXOL-5-YL-3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE. (n.d.). Organic Syntheses. [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. [Link]

-

1-(3-chloropropyl)-1h-pyrazole (C6H9ClN2). (n.d.). PubChem. [Link]

-

1-(3-Chloropropyl)-1H-pyrazole hydrochloride. (n.d.). PubChem. [Link]

-

Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Representative green protocols for the synthesis of pyrazoles. (2024). ResearchGate. [Link]

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [No Source Found].

-

1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (n.d.). TSI Journals. [Link]

-

PREPARATION AND USE OF 1-tert-BUTYL-3-METHYL-1H-PYRAZOLE-5-AMINE. (n.d.). Organic Syntheses. [Link]

-

5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1-(3-Chloropropyl)-1H-pyrazole hydrochloride [weibosci.com]

- 8. 1-(3-Chloropropyl)-1H-pyrazole hydrochloride | C6H10Cl2N2 | CID 53398889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. lifechemicals.com [lifechemicals.com]

Application Notes and Protocols for Reactions Involving 1-(3-Chloropropyl)-1H-pyrazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyrazole Building Block

1-(3-Chloropropyl)-1H-pyrazole hydrochloride is a bifunctional molecule of significant interest in medicinal chemistry and materials science. It incorporates a stable pyrazole ring, a common pharmacophore in numerous approved drugs, and a reactive 3-chloropropyl side chain. This unique combination allows for its use as a versatile building block for introducing a pyrazole moiety tethered to a flexible three-carbon linker, enabling the synthesis of a diverse range of more complex molecules. The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its handling and use in various reaction media.

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structure that imparts a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The chloropropyl chain provides a reactive electrophilic site, amenable to nucleophilic substitution reactions. This allows for the straightforward introduction of various functional groups, such as amines, thiols, and azides, thereby enabling the construction of libraries of novel compounds for drug discovery and other applications.

Core Concepts: Understanding the Reactivity of 1-(3-Chloropropyl)-1H-pyrazole Hydrochloride

The primary mode of reactivity for 1-(3-chloropropyl)-1H-pyrazole hydrochloride involves the nucleophilic substitution of the chloride ion on the propyl chain. This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction, where a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride and the formation of a new carbon-nucleophile bond.

Several factors influence the efficiency and outcome of this reaction:

-

The Nucleophile: The strength and steric hindrance of the nucleophile are critical. Stronger, less hindered nucleophiles, such as primary and secondary amines, will generally react more readily.

-

The Base: As the starting material is a hydrochloride salt, a base is required to neutralize the HCl and deprotonate the pyrazole nitrogen (in the case of the free base form) or the nucleophile, thereby increasing its nucleophilicity. Common bases include inorganic carbonates (e.g., K2CO3, Cs2CO3) or non-nucleophilic organic bases (e.g., triethylamine, diisopropylethylamine).

-

The Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are typically employed as they can solvate the cation and facilitate the SN2 reaction without interfering with the nucleophile.

-

Temperature: Heating the reaction mixture is often necessary to overcome the activation energy barrier and drive the reaction to completion in a reasonable timeframe.

The pyrazole ring itself is generally stable under these conditions. However, the regioselectivity of N-alkylation is a key consideration in pyrazole chemistry. In this case, the pyrazole is already N1-substituted, directing the subsequent reaction to the chloropropyl chain.

Detailed Application Note: Synthesis of 1-(3-(Piperidin-1-yl)propyl)-1H-pyrazole

This protocol details a representative nucleophilic substitution reaction of 1-(3-chloropropyl)-1H-pyrazole hydrochloride with a secondary amine, piperidine. This reaction is a foundational method for synthesizing compounds with a pyrazole-propyl-amine scaffold, which is a common motif in pharmacologically active molecules.

Reaction Scheme

Caption: Nucleophilic substitution of 1-(3-chloropropyl)-1H-pyrazole with piperidine.

Materials and Reagents

| Reagent | M. Wt. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 1-(3-Chloropropyl)-1H-pyrazole hydrochloride | 181.06 | 5.0 | 1.0 | 905 mg |

| Piperidine | 85.15 | 6.0 | 1.2 | 0.61 mL |

| Potassium Carbonate (K2CO3) | 138.21 | 15.0 | 3.0 | 2.07 g |

| Acetonitrile (MeCN), anhydrous | 41.05 | - | - | 25 mL |

| Ethyl Acetate (EtOAc) | 88.11 | - | - | For extraction |

| Saturated Sodium Bicarbonate (NaHCO3) solution | - | - | - | For washing |

| Brine | - | - | - | For washing |

| Anhydrous Sodium Sulfate (Na2SO4) | 142.04 | - | - | For drying |

Experimental Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(3-chloropropyl)-1H-pyrazole hydrochloride (905 mg, 5.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

-

Solvent and Reagent Addition: Add anhydrous acetonitrile (25 mL) to the flask. Begin stirring the suspension at room temperature. Using a syringe, add piperidine (0.61 mL, 6.0 mmol) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v) with visualization under UV light or by staining with iodine.

-

Work-up: a. After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. b. Filter the reaction mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile. d. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. e. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to remove any acidic impurities, followed by brine (25 mL). f. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by silica gel column chromatography. A gradient elution system, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield the pure 1-(3-(piperidin-1-yl)propyl)-1H-pyrazole.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of 1-(3-(piperidin-1-yl)propyl)-1H-pyrazole.

Troubleshooting and Safety Considerations

-

Incomplete Reaction: If TLC indicates the presence of starting material after the specified reaction time, the reaction can be allowed to proceed for a longer duration. Ensure that the reagents and solvent are anhydrous, as water can interfere with the reaction.

-

Low Yield: Low yields may result from incomplete reaction or loss of product during the work-up and purification steps. Ensure efficient extraction and careful handling during chromatography. The choice of base can also be critical; for less reactive nucleophiles, a stronger base like cesium carbonate may be beneficial.

-

Purification Challenges: If the product is difficult to separate from byproducts, optimizing the chromatographic conditions (e.g., trying different solvent systems) is recommended. Sometimes, converting the product to a salt (e.g., hydrochloride) can facilitate purification by crystallization.

-

Safety: 1-(3-Chloropropyl)-1H-pyrazole hydrochloride is an irritant.[1] Piperidine is a flammable and corrosive liquid. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Conclusion

1-(3-Chloropropyl)-1H-pyrazole hydrochloride serves as a valuable and adaptable starting material for the synthesis of a wide array of pyrazole-containing compounds. The protocol provided herein for the reaction with piperidine is a representative example of its utility in nucleophilic substitution reactions. By modifying the nucleophile, researchers can readily access a diverse library of molecules with potential applications in drug discovery and materials science. The straightforward nature of these reactions, coupled with the pharmacological importance of the pyrazole scaffold, ensures that this building block will continue to be a valuable tool for synthetic chemists.

References

Application Notes and Protocols: Catalytic Coupling Reactions of 1-(3-Chloropropyl)-1H-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrazole Scaffold in Modern Chemistry